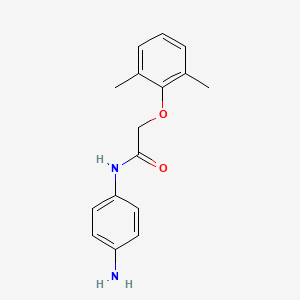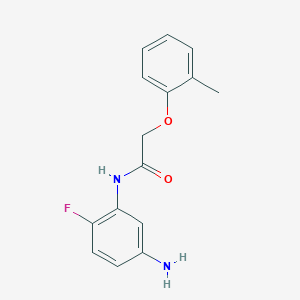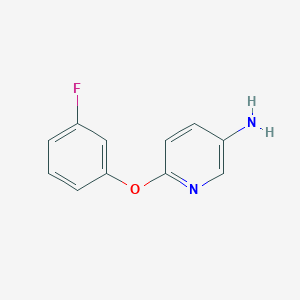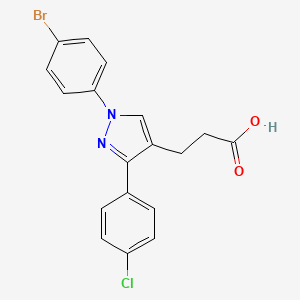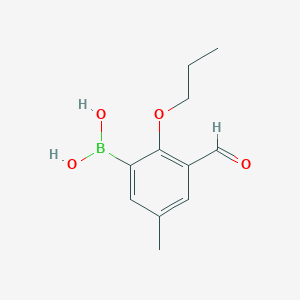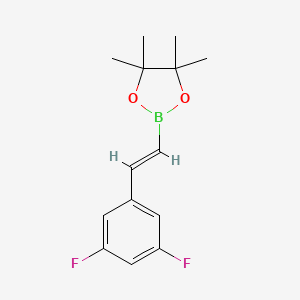![molecular formula C26H32B2O4 B1340563 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane CAS No. 849681-64-7](/img/structure/B1340563.png)
4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane is a complex organic compound featuring two boron atoms within dioxaborolane rings. This compound is notable for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane typically involves multiple steps:
Formation of the Ethynyl Phenyl Intermediate: This step involves the coupling of a phenylacetylene derivative with a halogenated phenyl compound under palladium-catalyzed conditions.
Introduction of the Dioxaborolane Rings: The intermediate is then reacted with pinacolborane in the presence of a base such as potassium carbonate to form the dioxaborolane rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of rigorous purification processes to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be performed using hydride donors like sodium borohydride.
Substitution: The compound is highly reactive in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can lead to the formation of boron-containing alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for the formation of biaryl compounds. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
In biological and medical research, derivatives of this compound are used as probes for the detection of biomolecules. The boron atoms within the dioxaborolane rings can form reversible covalent bonds with diols, making them useful in the detection of sugars and other diol-containing biomolecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atoms facilitate the formation of carbon-carbon bonds by acting as intermediates that can be easily transformed under catalytic conditions.
Molecular Targets and Pathways
The primary molecular targets are the carbon atoms involved in the coupling reactions. The pathways typically involve the formation of a boronate ester intermediate, which then undergoes transmetalation and reductive elimination to form the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in similar cross-coupling reactions.
Pinacolborane: A simpler boron compound often used as a precursor in the synthesis of more complex boron-containing molecules.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound that shares the dioxaborolane ring structure but lacks the extended phenyl-ethynyl groups.
Uniqueness
What sets 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane apart is its dual dioxaborolane rings and extended phenyl-ethynyl structure, which enhance its reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the formation of carbon-carbon bonds is required.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h11-18H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTLCFKOLMALPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479684 | |
| Record name | 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849681-64-7 | |
| Record name | 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


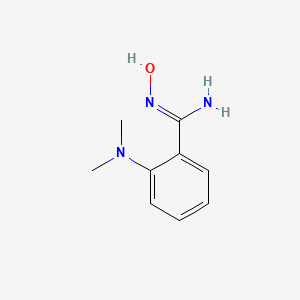

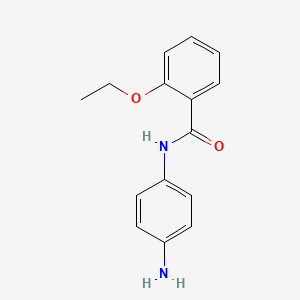

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)
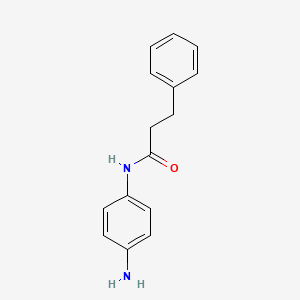
![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)
